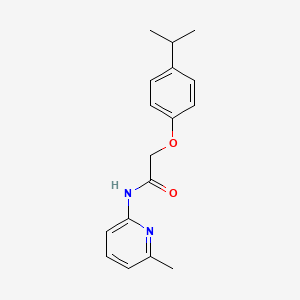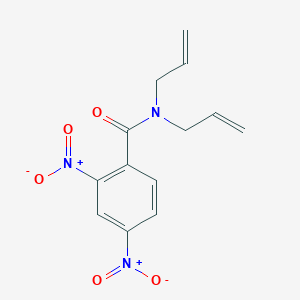
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a triazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Wirkmechanismus
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is metabolized into a toxic compound, MPP+, by the enzyme monoamine oxidase-B. MPP+ selectively targets dopaminergic neurons, leading to their destruction. This mechanism of action has made this compound a valuable tool in the study of Parkinson's disease and the development of potential treatments.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the selective destruction of dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. This compound has also been shown to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has several advantages for use in lab experiments, including its selective destruction of dopaminergic neurons, which mimics the pathology of Parkinson's disease. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of this compound in lab experiments, including the fact that it is a toxic compound that requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, including the development of new treatments for Parkinson's disease based on its mechanism of action. Other potential future directions include the study of this compound's effects on other biological processes and the development of new compounds based on the structure of this compound for use in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study various biological processes, including the dopaminergic system. This compound has several advantages for use in lab experiments, including its selective destruction of dopaminergic neurons, but also has limitations due to its toxicity. There are several future directions for research involving this compound, including the development of new treatments for Parkinson's disease and the study of its effects on other biological processes.
Synthesemethoden
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with ethyl acetoacetate followed by the reaction with hydrazine hydrate, and the reaction of 5-methyl-1,2,4-triazin-3(2H)-one with 4-phenylpiperazine. The synthesis of this compound is relatively simple, making it a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been widely used in scientific research to study various biological processes, including the dopaminergic system, which is involved in the regulation of movement and behavior. This compound has been shown to selectively destroy dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. This has made this compound a valuable tool in the study of Parkinson's disease and the development of potential treatments.
Eigenschaften
IUPAC Name |
6-methyl-5-(4-phenylpiperazin-1-yl)-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-13(15-14(20)17-16-11)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYNIGMJLWNKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5188381.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)

![4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)
![N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)
![3-hexadecyl-1-[3-oxo-2-({1-[2-(2-pyridinyl)ethyl]-1H-tetrazol-5-yl}thio)-2,3-dihydro-1H-inden-5-yl]-2,5-pyrrolidinedione](/img/structure/B5188444.png)


![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)
![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)

![4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)
